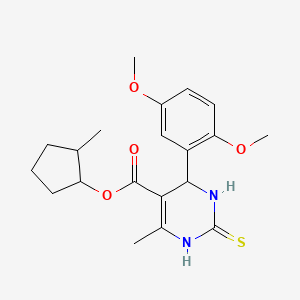![molecular formula C13H21N3O5 B5085883 2-(6-methyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)-1-butanol](/img/structure/B5085883.png)
2-(6-methyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)-1-butanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-methyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)-1-butanol is a chemical compound that has been the focus of scientific research due to its potential use in a variety of applications.
Mechanism of Action
The mechanism of action of 2-(6-methyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)-1-butanol is not well understood. However, it is believed to act by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(6-methyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)-1-butanol are still being studied. However, it has been found to have cytotoxic effects on certain types of cancer cells, as well as potential use as an antiviral and antibacterial agent.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(6-methyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)-1-butanol in lab experiments is its potential use as a new drug candidate. However, there are also limitations to its use, as the compound is highly reactive and can be difficult to handle.
Future Directions
There are many potential future directions for research on 2-(6-methyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)-1-butanol. One area of research is in the development of new drugs for the treatment of cancer, as well as other diseases. Another area of research is in the development of new methods for synthesizing the compound. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of the compound.
Synthesis Methods
The synthesis of 2-(6-methyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)-1-butanol involves several steps. The starting material is 2,5-dimethyl-2,5-hexanediol, which is converted to the corresponding tosylate. The tosylate is then reacted with sodium azide to form the azide intermediate. The azide intermediate is then reduced with lithium aluminum hydride to produce the desired compound.
Scientific Research Applications
2-(6-methyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)-1-butanol has been found to have a variety of potential scientific research applications. One area of research is in the development of new drugs for the treatment of various diseases. The compound has been shown to have activity against certain types of cancer cells, as well as potential use as an antiviral and antibacterial agent.
properties
IUPAC Name |
2-(6-methyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O5/c1-3-11(6-17)14-8-12(15(18)19)5-4-10(2)13(7-12,9-14)16(20)21/h4,11,17H,3,5-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXDCUWBBVPOCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)N1CC2(CC=C(C(C2)(C1)[N+](=O)[O-])C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-{[3-(2-methoxybenzoyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone](/img/structure/B5085809.png)
![N-{[(diphenylmethyl)amino]carbonyl}-3-phenyl-4-quinolinecarboxamide](/img/structure/B5085821.png)

![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(phenylthio)propanamide](/img/structure/B5085828.png)
![2-[(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5085835.png)
![2-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5085839.png)



![3-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5085855.png)
![1-[3-(2-furyl)benzyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5085869.png)
![2-methyl-N-{1-[1-(4-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5085875.png)
![4-methoxy-3-nitro-N-({[4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5085886.png)
![dimethyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5085902.png)